Cytidine, cytidylyl-(3'(R)5')-

Enzymology tRNA processing nucleotidyltransferase

Cytidine, cytidylyl-(3'(R)5')-, commonly designated CpC (cytidylyl-(3'→5')-cytidine), is a ribodinucleoside monophosphate composed of two cytidine moieties linked by a 3'→5' phosphodiester bond. With a molecular formula of C₁₈H₂₅N₆O₁₂P and a molecular weight of 548.40 g/mol , CpC serves as a fundamental minimal model system for probing RNA backbone conformation, base‑stacking energetics, and sequence‑specific interactions.

Molecular Formula C18H24N6O12P-
Molecular Weight 547.4 g/mol
Cat. No. B12080647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, cytidylyl-(3'(R)5')-
Molecular FormulaC18H24N6O12P-
Molecular Weight547.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CC3(C(C(C(O3)N4C=CC(=NC4=O)N)O)OP(=O)(O)[O-])CO)O)O
InChIInChI=1S/C18H25N6O12P/c19-8-1-3-23(16(29)21-8)14-11(27)10(26)7(34-14)5-18(6-25)13(36-37(31,32)33)12(28)15(35-18)24-4-2-9(20)22-17(24)30/h1-4,7,10-15,25-28H,5-6H2,(H2,19,21,29)(H2,20,22,30)(H2,31,32,33)/p-1
InChIKeyVJEBWUJTQMNLNC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidine, cytidylyl-(3'(R)5')- (CpC) – CAS 2536-99-4: Procurement Specifications, Purity Standards, and Physicochemical Baseline for RNA Research Dinucleotides


Cytidine, cytidylyl-(3'(R)5')-, commonly designated CpC (cytidylyl-(3'→5')-cytidine), is a ribodinucleoside monophosphate composed of two cytidine moieties linked by a 3'→5' phosphodiester bond [1]. With a molecular formula of C₁₈H₂₅N₆O₁₂P and a molecular weight of 548.40 g/mol , CpC serves as a fundamental minimal model system for probing RNA backbone conformation, base‑stacking energetics, and sequence‑specific interactions [2][3]. Commercial preparations typically achieve ≥95% purity by AX‑HPLC and require storage at −20°C to preserve phosphodiester integrity [1].

Cytidine, cytidylyl-(3'(R)5')- Procurement: Why CpC Cannot Be Interchanged with Other Dinucleotides or CpC Analogs in Quantitative Assays


Generic substitution of CpC with other dinucleoside monophosphates or chemically modified analogs is unsupportable because the 3'→5' phosphodiester linkage, the specific cytidine base composition, and the absence of 2'‑O‑methylation collectively determine unique conformational equilibria [1], enzyme‑recognition signatures [2], photochemical reaction pathways [3], and exciton‑coupling strength [4]. Replacing CpC with, for example, UpU, ApA, CmpC (2′‑O‑methylated CpC), or (2′‑5′)‑CpC would alter stacking percentages, kinetic parameters, and spectral readouts in ways that are not predictable from bulk nucleotide‑class properties, thereby compromising both mechanistic interpretation and assay reproducibility [1][2][3][4].

Cytidine, cytidylyl-(3'(R)5')- (CpC) – Quantitative Differentiation Against In‑Class Comparators: 6 Verifiable Evidence Dimensions


CpC Exhibits Exclusive AMP‑Acceptor Activity for Rabbit‑Liver tRNA Nucleotidyltransferase – A Unique Specificity Filter Not Shared by Any Other Dinucleoside Monophosphate Tested

In a systematic evaluation of dinucleoside monophosphates as model acceptor substrates, only CpC demonstrated measurable AMP‑incorporation activity with rabbit‑liver tRNA nucleotidyltransferase [1]. All other tested dinucleoside monophosphates, including ApA, CpA, and UpU, were completely inactive as AMP acceptors under identical assay conditions [1]. This binary specificity profile directly mirrors the 3′‑terminal C‑C sequence of the natural tRNA substrate [1].

Enzymology tRNA processing nucleotidyltransferase model substrate

CpC Displays the Largest Exciton‑Coupling Signal Among Pyrimidine Dinucleotides Relative to Its Monomer, Enabling Maximal Conformational Sensitivity in Spectroscopic RNA Models

Among the pyrimidine dinucleotides CpC, TpT, and UpU, CpC exhibited the largest difference in spectral envelope shape when compared with its monomeric counterpart, cytidine (C) [1]. This difference, quantified through vibronic coupling analysis, reflects stronger exciton interaction between the stacked cytosine bases in CpC relative to the weaker coupling observed in TpT/T and UpU/U pairs [1].

Exciton coupling UV spectroscopy base stacking RNA conformation

pH‑Dependent Photoproduct Yield in CpC Quantified: UpU⌢ Yield Increases 5‑Fold from pH 3.0 to pH 7.0 – A Critical Parameter for UV‑Damage Studies and Photochemical Assay Design

Upon irradiation at 280 nm, the yield of the stable photoproduct UpU⌢ derived from ³²P‑labelled CpC increased from 3% at pH 3.0 to 15% at pH 7.0 [1]. This 5‑fold enhancement in photoproduct yield within a physiologically relevant pH range underscores the sensitivity of CpC photochemistry to environmental protonation state [1].

Photochemistry UV damage dinucleotide photoproducts quantitative yield

2′‑O‑Methylation of CpC (CmpC) Reduces the Glycosidic Torsion Angle χ₁ and Shifts Sugar Pucker Equilibrium Toward 3E – Verifiable by NMR Coupling Constants and Critical for Oligonucleotide Therapeutic Design

A comparative 270 MHz ¹H‑NMR study revealed that 2′‑O‑methylation of CpC (yielding CmpC) causes a measurable reduction in the glycosidic torsion angle χ₁ and increases the population of the 3E (C3′‑endo) sugar pucker at the 3′‑nucleotidyl unit [1]. In CmpC, the ribofuranose ring exists in a 2E ⇄ 3E equilibrium with a clear preference of 75–80% for the 3E mode; the corresponding 3E population in unmodified CpC is lower, although the exact percentage was not explicitly quantified in the same study [1].

NMR spectroscopy 2′-O-methylation RNA conformation antisense oligonucleotides

(3′‑5′) CpC and (2′‑5′) CpC Exhibit Identical Stacking Percentage (35% at 20°C) – A Demonstration That Backbone Linkage Isomerism Does Not Perturb Base‑Stacking Energetics in This Sequence

Proton magnetic resonance spectroscopy at 220 MHz revealed that both (3′‑5′) CpC and (2′‑5′) CpC exist as equilibrium mixtures of stacked (g⁺g⁺ and g⁻g⁻) and unstacked conformers, with the percentage of stacked species estimated to be 35% at 20°C for both dimers [1]. The ribose rings are predominantly 3E, except for the 2′‑phosphate fragment of the (2′‑5′) isomer which adopts a 2E pucker [1].

Phosphodiester linkage RNA folding stacking equilibrium conformational analysis

tRNA Nucleotidyltransferase Exhibits Distinct Apparent Kₘ Values for ATP When tRNApCpC vs. tRNApC Are Used as Cosubstrates – Defining Substrate‑Specific Kinetic Parameters for Enzymatic Assays

For rabbit‑liver tRNA nucleotidyltransferase (Peak I), the apparent Kₘ for ATP was 3 mM with tRNApCpC as cosubstrate, whereas the apparent Kₘ decreased to 2 mM when tRNApC was employed [1]. For enzyme Peak II, the Kₘ values were 2 mM and 2 mM, respectively, indicating enzyme‑isoform‑dependent discrimination between tRNA substrates bearing a CpC terminus versus a single C terminus [1].

Enzyme kinetics tRNA processing Michaelis-Menten nucleotidyltransferase

Cytidine, cytidylyl-(3'(R)5')- Application Scenarios: Where the Differential Evidence Dictates the Use of Authentic CpC Over Analogs


Enzymatic Characterization of tRNA Nucleotidyltransferase (CCA‑Adding Enzyme): Exclusive Requirement for CpC as a Minimal Acceptor Substrate

Because only CpC—and no other dinucleoside monophosphate—functions as an AMP acceptor for rabbit‑liver tRNA nucleotidyltransferase [1], CpC is the indispensable model substrate for kinetic analyses of this essential RNA‑repair enzyme. The distinct Kₘ values observed for ATP when using tRNApCpC versus tRNApC cosubstrates [2] further necessitate procurement of CpC‑terminated tRNA preparations to accurately determine enzyme‑isoform‑specific kinetic parameters.

Quantitative UV Photodamage and DNA/RNA Repair Studies: CpC as a Calibrated Photochemical Probe with Validated pH‑Dependent Yield

The well‑characterized pH‑dependent photoproduct yield of CpC—increasing from 3% at pH 3.0 to 15% at pH 7.0 under 280 nm irradiation [3]—makes it a reliable internal standard for calibrating UV‑induced damage assays. Its unique photoproduct profile, distinct from UpU and TpT, enables precise tracking of cytosine‑specific dimer formation and subsequent deamination events, which is critical for understanding mutagenic processes and validating DNA‑repair enzyme activities.

Conformational Analysis of RNA Backbone Modifications: CpC as the Baseline for Evaluating 2′‑O‑Methylation and Linkage Isomer Effects

The comprehensive NMR characterization of CpC [4] establishes it as the definitive reference for quantifying conformational perturbations induced by chemical modifications. The documented shift in sugar pucker equilibrium (increased 3E population) and reduction in glycosidic torsion angle χ₁ upon 2′‑O‑methylation [4] provide a quantitative framework for designing and interpreting studies of chemically modified oligonucleotide therapeutics. Similarly, the equivalence of stacking percentage (35%) between (3′‑5′) CpC and (2′‑5′) CpC [5] offers a critical control for experiments dissecting the contributions of phosphodiester linkage topology versus base‑stacking interactions to RNA stability.

Spectroscopic Monitoring of RNA Folding and Base‑Stacking Transitions: CpC as the Optimal Pyrimidine Dinucleotide Model Due to Maximal Exciton Coupling

Given that CpC exhibits the largest exciton‑coupling‑derived spectral difference relative to its monomer among pyrimidine dinucleotides [6], it provides the highest signal‑to‑noise ratio for tracking stacking/unstacking transitions via UV absorption or fluorescence spectroscopy. This makes CpC the preferred model compound for calibrating temperature‑jump and stopped‑flow instruments used to measure RNA‑folding kinetics, as well as for validating molecular dynamics force fields that predict stacking energetics.

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